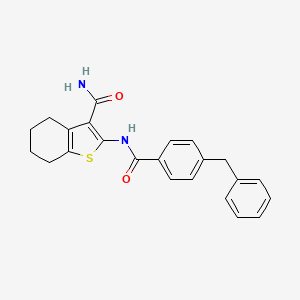

2-(4-benzylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-benzylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Méthodes De Préparation

The synthesis of 2-(4-benzylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves several steps. One common method includes the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, is another significant method for synthesizing thiophene derivatives . Industrial production methods often involve the use of catalytic processes and optimized reaction conditions to achieve high yields and purity .

Analyse Des Réactions Chimiques

2-(4-benzylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve the use of halogenating agents and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

This compound has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent . In material science, thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Additionally, it has applications in industrial chemistry as a corrosion inhibitor .

Mécanisme D'action

The mechanism of action of 2-(4-benzylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as a modulator of amyloid beta aggregation, which is relevant in the context of neurodegenerative diseases like Alzheimer’s . The compound’s structure allows it to interact with various enzymes and receptors, influencing biological processes at the molecular level .

Comparaison Avec Des Composés Similaires

Similar compounds to 2-(4-benzylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide include other thiophene derivatives such as benzo[b]thiophene-2-carboxamide and benzofuran-2-carboxamide . These compounds share similar structural features and biological activities but differ in their specific applications and mechanisms of action. The unique structure of this compound provides it with distinct properties that make it valuable for specific research and industrial applications .

Activité Biologique

The compound 2-(4-benzylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide represents a novel class of benzothiophene derivatives that have garnered interest due to their potential biological activities. This article explores the synthesis, biological activity, and therapeutic potential of this compound based on diverse research findings.

Chemical Structure

The structure of this compound can be represented as follows:

This molecular formula indicates the presence of a benzothiophene core with an amide functional group that is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available thiophene derivatives. The process may include:

- Formation of the Benzothiophene Core : Using cyclization reactions involving thiophene and appropriate aryl halides.

- Amidation : The introduction of the benzamido group through coupling reactions with benzoyl chloride or similar reagents.

Antioxidant Activity

Recent studies have demonstrated that derivatives of tetrahydrobenzo[b]thiophene exhibit significant antioxidant properties. In particular, compounds similar to this compound have shown antioxidant potency comparable to ascorbic acid in various assays .

Analgesic Activity

Research has indicated that derivatives of this compound possess analgesic effects. For instance, studies using the hot plate method on mice have shown that certain benzothiophene derivatives can significantly reduce pain responses compared to standard analgesics like metamizole .

Antimicrobial Activity

Emerging data suggest that compounds related to this compound exhibit antimicrobial properties against various bacterial strains. This activity is attributed to the structural features of the benzothiophene moiety which enhances membrane permeability and disrupts bacterial cell wall synthesis .

Case Studies

Several case studies have been conducted to evaluate the biological activities of similar compounds:

- Analgesic Efficacy : In a controlled study involving outbred white mice, a derivative exhibited a pain threshold increase of over 50% compared to control groups treated with saline .

- Antioxidant Evaluation : A comparative study assessed the total antioxidant capacity (TAC) using the phosphomolybdenum method. The results indicated that certain derivatives had TAC values significantly higher than those of common antioxidants .

- Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria showed that specific derivatives inhibited bacterial growth at concentrations as low as 10 µg/mL .

Research Findings Summary Table

Propriétés

IUPAC Name |

2-[(4-benzylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O2S/c24-21(26)20-18-8-4-5-9-19(18)28-23(20)25-22(27)17-12-10-16(11-13-17)14-15-6-2-1-3-7-15/h1-3,6-7,10-13H,4-5,8-9,14H2,(H2,24,26)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPISHECOGHYYKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.